Ginsenoside Rk2

Cancer Biology Leukemia Research Natural Product Cytotoxicity

Ginsenoside Rk2 is a rare Δ20-protopanaxadiol saponin with a unique C-20(22) double bond—positionally isomeric to Rh3 and a dehydration product of Rh2. It directly binds AKT1 and drives plasma membrane translocation (ITC/confocal-validated), outperforming analogs in hepatic IRI models at 10–30 mg/kg. In HL-60 leukemia assays, Rk2 achieves IC50 0.9 μM (9-fold more potent than 20S-Rh2), while its attenuated cytotoxicity versus Rh3 enables SAR baseline calibration. Predicted oral bioavailability: 72.86%. Substitution with Rh3/Rh2 introduces uncontrolled variables—verify identity before procurement.

Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
Cat. No. B600426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rk2
Molecular FormulaC36H60O7
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
InChIInChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1
InChIKeyWMGBQZAELMGYNO-YMWSGFAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Rk2 (CAS 364779-14-6) Procurement Guide for Rare Dehydroprotopanaxadiol Saponin Research


Ginsenoside Rk2 is a dammarane-type triterpenoid saponin belonging to the Δ20-protopanaxadiol (Δ20-PPD) class of rare ginsenosides. It is characterized by a C-20(22) double bond on the side chain [1]. Rk2 is not present in native Panax species but is generated through thermal processing (e.g., steaming) from precursor ginsenosides such as Rh2 via dehydration [2]. Structurally, Rk2 is a positional isomer of ginsenoside Rh3 (C-20(21) double bond) and shares the same molecular formula (C36H60O7) [3]. It is commercially available as a purified analytical standard or research-grade compound for in vitro and in vivo studies, with typical storage conditions requiring protection from light at -20°C .

Why Generic Ginsenoside Substitution Fails: The Critical Need for Rk2-Specific Procurement


Procuring a generic 'ginsenoside' or substituting Rk2 with its structural analog Rh3 (C-20(21) isomer) or precursor Rh2 can lead to divergent experimental outcomes. Rk2 possesses a distinct C-20(22) double bond configuration that fundamentally alters its molecular target engagement, cellular potency, and pharmacokinetic behavior compared to closely related analogs [1]. Specifically, the C-20 double bond position dictates differential cytotoxicity profiles [2], target protein binding affinity (e.g., direct AKT1 binding and membrane translocation) [3], and predicted oral bioavailability [4]. Relying on alternative ginsenosides without verifying the specific Rk2 identity risks introducing uncontrolled variables in studies of cancer, inflammation, or organ injury, thereby compromising data reproducibility and mechanistic interpretation.

Quantitative Evidence Guide: Direct Comparative Performance of Ginsenoside Rk2 Against Closest Analogs


Superior Cytotoxicity in HL-60 Leukemia Cells: Rk2 vs. 20S-Rh2 and Other Ginsenosides

In a direct head-to-head comparison against 14 ginsenosides on human leukemia HL-60 cells, Ginsenoside Rk2 exhibited an IC50 value of 0.9 μM, which was approximately 9-fold more potent than 20S-Rh2 (IC50 8.2 μM) and significantly more potent than other ginsenosides such as SL3 (9.0 μM), 20S-Rg2 (9.0 μM), and F4 (7.5 μM) [1]. Its activity was comparable to that of its positional isomer Rh3 (IC50 0.8 μM), indicating that the dehydrated Δ20-PPD structure confers potent anti-leukemic activity [1].

Cancer Biology Leukemia Research Natural Product Cytotoxicity

Divergent Broad-Spectrum Anticancer Potency: Rk2 is Significantly Less Cytotoxic than Rh3 Across Six Cancer Cell Lines

A systematic SAR study comparing 23 ginsenosides across six human cancer cell lines (HCT-116, HepG2, MCF-7, HeLa, PANC-1, A549) revealed a stark functional divergence: Ginsenoside Rh3 (C20-21 double bond) exhibited moderate cytotoxic effects across a concentration range of 5 to 80 μM, while Ginsenoside Rk2 (C20-22 double bond) showed only marginal antiproliferative activity at concentrations exceeding 80 μM [1]. This study also established that ginsenosides with a C20-21 double bond (e.g., Rk1, Rk3) are consistently more potent than their C20-22 counterparts (e.g., Rg5, Rh4) [1].

Cancer Pharmacology Structure-Activity Relationship Ginsenoside SAR

Unique Direct AKT1 Binding and Membrane Translocation Mechanism Not Reported for Other Ginsenosides

Rk2 exerts a unique pharmacological action by directly binding to the AKT1 protein, as confirmed by isothermal titration calorimetry and molecular docking studies [1]. This binding facilitates the translocation of AKT1 from the cytoplasm to the plasma membrane, markedly enhancing its interaction with PDPK1 and promoting downstream prosurvival signaling [1]. While other ginsenosides (e.g., Rh4, Re) modulate AKT phosphorylation indirectly, no other ginsenoside has been reported to directly bind AKT1 and induce membrane translocation in a manner analogous to Rk2 [1]. This mechanism underpins its protective effect in hepatic ischemia-reperfusion injury (IRI) models, where Rk2 significantly reduced inflammation and apoptosis at doses of 10 and 30 mg/kg in vivo [1].

Hepatic Ischemia-Reperfusion AKT Signaling Molecular Pharmacology

Predicted Superior Human Oral Bioavailability (72.86%) Compared to Typical Ginsenoside Values

In silico ADME prediction models estimate the human oral bioavailability of Ginsenoside Rk2 at 72.86% [1]. This value is notably higher than the typically reported low oral bioavailability of major ginsenosides such as Rb1, Rb2, and Rc, which is often below 5% due to poor intestinal absorption and extensive gut microbial metabolism [2]. The enhanced predicted bioavailability of Rk2 is attributed to its lower molecular weight (604.86 g/mol) and increased lipophilicity resulting from dehydration at C-20 [3]. While this is a computational prediction requiring experimental validation, it suggests Rk2 may offer pharmacokinetic advantages for oral dosing studies.

Pharmacokinetics ADME Oral Bioavailability Prediction

Weaker Renoprotective Efficacy Compared to Rh3 in Cisplatin-Induced Nephrotoxicity Model

In a comparative study of kidney protection against cisplatin-induced apoptosis in LLC-PK1 renal proximal tubule cells, ginsenoside Rh3 demonstrated a significantly stronger protective effect than Rk2 [1]. Co-treatment with Rh3 effectively reduced the elevated protein levels of phosphorylated JNK, ERK, p38, and cleaved caspase-3 induced by cisplatin, whereas Rk2 exhibited a weaker attenuation of these apoptotic markers [1]. The study concluded that inhibition of the JNK and ERK MAPK signaling cascade is critical for the renoprotective effect of Rh3, a mechanism that is less pronounced with Rk2 [1].

Nephroprotection Cisplatin Toxicity Kidney Injury

Class-Level Potency Ranking: Rk2 Occupies a Mid-Tier Position Among Rare Ginsenosides

A comprehensive comparative analysis conducted by Canadian researchers established a relative potency ranking for ginsenosides based on integrated bioactivity assessments: Rh1 < Rg3 < Rg5 ≈ Rk1 < Rh2 ≈ aPPT < Rh3 ≈ Rk2 < aPPD < Δ(20–21)PPT ≈ Δ(20–22)PPT < Δ(20–21)PPD ≈ Δ(20–22)PPD . In this ranking, Rk2 is positioned in a mid-tier cluster with Rh3, indicating comparable overall bioactivity to its positional isomer but lower than the fully deglycosylated aglycones (aPPD, Δ-PPD derivatives) . This ranking provides a broad framework for selecting ginsenosides based on desired potency ranges.

Ginsenoside Pharmacology Comparative Bioactivity Natural Product Ranking

Optimal Research Application Scenarios for Ginsenoside Rk2 Based on Comparative Evidence


Investigations of AKT1-Dependent Signaling and Membrane Translocation

Rk2 is the preferred ginsenoside for studies focused on direct AKT1 activation and membrane translocation. Its unique property of binding directly to AKT1 and inducing plasma membrane localization, validated by isothermal titration calorimetry and confocal imaging [1], makes it a superior tool compound over Rh3 or Rh2, which lack this specific mechanism. This is particularly relevant for hepatic ischemia-reperfusion injury (IRI) models, where Rk2 at 10–30 mg/kg significantly reduced inflammation and apoptosis via this AKT1-dependent pathway [1].

Comparative Structure-Activity Relationship (SAR) Studies of Δ20-PPD Ginsenosides

Rk2 serves as a critical reference compound in SAR studies comparing the effects of C-20 double bond position (C20-21 vs. C20-22) on bioactivity. Its direct comparison with Rh3 across six cancer cell lines revealed that Rk2 (C20-22) is significantly less cytotoxic than Rh3 (C20-21) [2]. This makes Rk2 valuable for establishing baseline potency in panels of dehydrated ginsenosides, as demonstrated in the 23-ginsenoside SAR analysis [2].

Leukemia-Focused Cytotoxicity Screening with High Potency Requirements

For research targeting leukemia, particularly HL-60 cell-based assays, Rk2 offers a potent option with an IC50 of 0.9 μM, approximately 9-fold more potent than 20S-Rh2 [3]. Its activity is on par with Rh3 (IC50 0.8 μM) [3], but its distinct structural and mechanistic profile (e.g., AKT1 binding) may confer different off-target effects, making it a complementary tool for leukemia drug discovery panels.

In Vivo Studies Requiring Higher Predicted Oral Bioavailability

Although experimental pharmacokinetic data are lacking, in silico predictions suggest Rk2 may possess superior oral bioavailability (72.86%) compared to major ginsenosides (<5%) [4]. This characteristic positions Rk2 as a candidate for in vivo studies where oral dosing is preferred and high systemic exposure is desired. However, researchers should independently validate PK parameters before committing to large-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rk2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.